molecular formula C18H18N2O2 B14157221 3-Amino-4-pyrrolidinylmethylxanthen-9-one CAS No. 43160-00-5

3-Amino-4-pyrrolidinylmethylxanthen-9-one

Cat. No.: B14157221
CAS No.: 43160-00-5
M. Wt: 294.3 g/mol
InChI Key: AYUBGEAOKHIPPZ-UHFFFAOYSA-N
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Description

3-Amino-4-pyrrolidinylmethylxanthen-9-one is a compound belonging to the xanthone family, which is known for its diverse biological activities. Xanthones are oxygen-containing heterocycles with a dibenzo-γ-pyrone framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-pyrrolidinylmethylxanthen-9-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-4-arylpyridin-2(1H)-one derivatives with azlactones. The azlactones are synthesized by condensing hippuric acid with aromatic aldehydes in the presence of polyphosphoric acid . The resulting intermediate is then subjected to further reactions to yield the desired xanthone derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating and catalytic methods, such as ytterbium, palladium, ruthenium, and copper catalysis, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-pyrrolidinylmethylxanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen functionalities into the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives.

Scientific Research Applications

3-Amino-4-pyrrolidinylmethylxanthen-9-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-4-pyrrolidinylmethylxanthen-9-one involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of enzymes or receptors involved in oxidative stress and inflammation. The compound’s unique structure allows it to interact with multiple targets, enhancing its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-pyrrolidinylmethylxanthen-9-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

43160-00-5

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

3-amino-4-(pyrrolidin-1-ylmethyl)xanthen-9-one

InChI

InChI=1S/C18H18N2O2/c19-15-8-7-13-17(21)12-5-1-2-6-16(12)22-18(13)14(15)11-20-9-3-4-10-20/h1-2,5-8H,3-4,9-11,19H2

InChI Key

AYUBGEAOKHIPPZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=C(C=CC3=C2OC4=CC=CC=C4C3=O)N

Origin of Product

United States

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